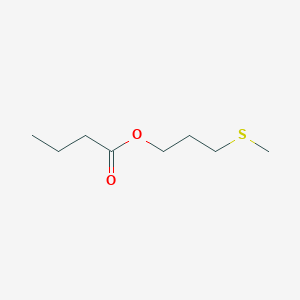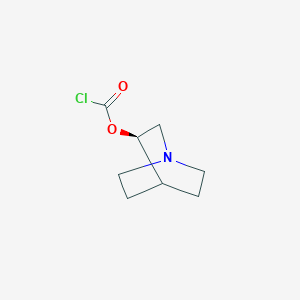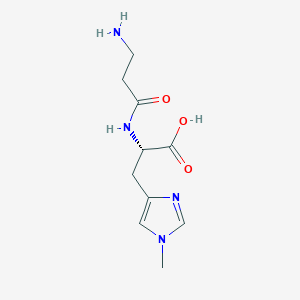
Dacriniol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dacriniol is a chemical compound that has been gaining attention in the scientific community due to its potential application in research. This compound is known for its ability to bind to specific receptors in the body, which makes it a valuable tool for studying various physiological and biochemical processes. In
Mechanism of Action
Dacriniol binds to the GPR88 receptor and activates it, which leads to downstream signaling events. The exact mechanism of action of dacriniol is not fully understood, but it is thought to involve the activation of G proteins and the subsequent activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Dacriniol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that dacriniol can increase the release of dopamine in the brain, which suggests that it may have potential as a treatment for disorders such as Parkinson's disease. Dacriniol has also been shown to have anxiolytic effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dacriniol in lab experiments is its selectivity for the GPR88 receptor. This selectivity allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, one limitation of using dacriniol is that it is a relatively new compound, and its long-term effects on the body are not fully understood.
Future Directions
There are several future directions for research on dacriniol. One area of research is the development of new compounds that are structurally similar to dacriniol but have improved pharmacokinetic properties. Another area of research is the study of the long-term effects of dacriniol on the body, particularly in terms of its potential as a treatment for neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action of dacriniol, particularly with regard to its downstream signaling pathways.
Synthesis Methods
Dacriniol is synthesized through a complex chemical process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted to 2-amino-5-nitrobenzoic acid through a series of reactions. The 2-amino-5-nitrobenzoic acid is then treated with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminopyridine to form dacriniol.
Scientific Research Applications
Dacriniol has been used in scientific research to study various physiological and biochemical processes. One of the main applications of dacriniol is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of receptors that are involved in many physiological processes, including vision, taste, and smell. Dacriniol is a selective agonist for the GPR88 receptor, which makes it a valuable tool for studying the function of this receptor.
properties
CAS RN |
18523-77-8 |
|---|---|
Product Name |
Dacriniol |
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-(3-hydroxypropyl)-2-methoxy-6-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C15H22O3/c1-11(2)6-7-13-9-12(5-4-8-16)10-14(18-3)15(13)17/h6,9-10,16-17H,4-5,7-8H2,1-3H3 |
InChI Key |
XNCBXKQYJPVPAP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















